Regelidine

Overview

Description

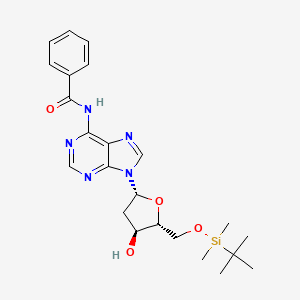

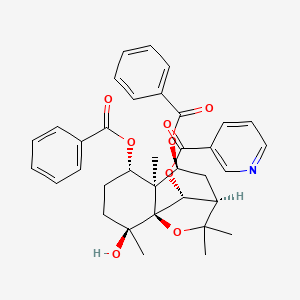

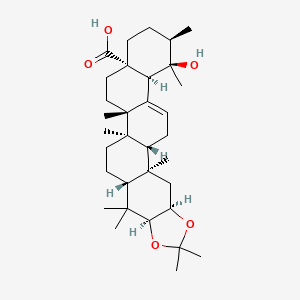

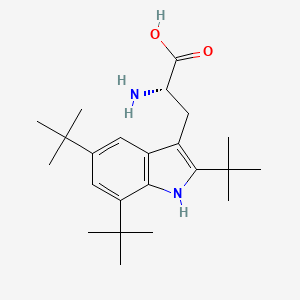

Regelidine is a natural product isolated from the roots of Tripterygium regelii . It is a nicotinoyl sesquiterpene alkaloid . The molecular formula of Regelidine is C35H37NO8 .

Molecular Structure Analysis

Regelidine has a complex molecular structure with a molecular weight of 599.7 g/mol . It contains a total of 86 bonds, including 49 non-H bonds, 21 multiple bonds, 9 rotatable bonds, 3 double bonds, and 18 aromatic bonds . It also includes 1 five-membered ring, 5 six-membered rings, 1 seven-membered ring, 1 ten-membered ring, and 1 eleven-membered ring .

Physical And Chemical Properties Analysis

Regelidine is a powder . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc . The physical and chemical properties of a compound are often determined by its molecular structure and can influence its behavior and interactions .

Scientific Research Applications

1. Structure and Configuration

Regelidine, identified as a novel nicotinoyl sesquiterpene alkaloid, was isolated from the roots of Tripterygium regelii. Its structure was determined using NMR spectrometry and X-ray crystallography, providing valuable information about its chemical properties and potential applications (Hori, Pang, Harimaya, Iitaka, & Inayama, 1987).

2. Role in Pancreatic Beta-cell Replication

Research on Reg protein, derived from regelidine, revealed its significant impact on pancreatic beta-cell replication. This has implications for diabetes treatment, as it was found to ameliorate surgical diabetes in rats by promoting beta-cell mass growth in the pancreas (Watanabe, Yonemura, Yonekura, Suzuki, Miyashita, Sugiyama, Moriizumi, Unno, Tanaka, & Kondo, 1994).

3. Implications in Beta-cell Growth and Regeneration

Studies on Reg knockout mice demonstrated that the Reg gene plays a crucial role in beta-cell growth and regeneration. This finding is significant for understanding cellular growth mechanisms and potential therapeutic applications in diabetes management (Unno, Nata, Noguchi, Narushima, Akiyama, Ikeda, Nakagawa, Takasawa, & Okamoto, 2002).

4. Interaction with Light Harvesting and Reaction Center Gene Expression

Research on the RegB gene, associated with regelidine, indicates its role in controlling light harvesting and reaction center gene expression in response to anaerobic conditions. This has implications for understanding cellular responses to environmental changes (Mosley, Suzuki, & Bauer, 1994).

5. Regenerative Medicine and Tissue Engineering

Regelidine-related research contributes significantly to regenerative medicine and tissue engineering. Its applications range from cell therapy approaches, generation of target cells for therapy, and enhancing endogenous stem cell functions for tissue regeneration (Fodor, 2003).

Safety and Hazards

properties

IUPAC Name |

[(1S,2S,5S,6S,7S,9R,12R)-5,7-dibenzoyloxy-2-hydroxy-2,6,10,10-tetramethyl-11-oxatricyclo[7.2.1.01,6]dodecan-12-yl] pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H37NO8/c1-32(2)25-20-27(42-30(38)23-14-9-6-10-15-23)34(4)26(41-29(37)22-12-7-5-8-13-22)17-18-33(3,40)35(34,44-32)28(25)43-31(39)24-16-11-19-36-21-24/h5-16,19,21,25-28,40H,17-18,20H2,1-4H3/t25-,26+,27+,28-,33+,34+,35+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZSHQEJWMYSZEP-IMIUDZSCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CC(C3(C(CCC(C3(C2OC(=O)C4=CN=CC=C4)O1)(C)O)OC(=O)C5=CC=CC=C5)C)OC(=O)C6=CC=CC=C6)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]1(CC[C@@H]([C@@]2([C@]13[C@@H]([C@@H](C[C@@H]2OC(=O)C4=CC=CC=C4)C(O3)(C)C)OC(=O)C5=CN=CC=C5)C)OC(=O)C6=CC=CC=C6)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H37NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

599.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Regelidine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-[4-(Diethylamino)-2-ethoxyphenyl]-7-(2-methyl-1-octyl-1h-indol-3-yl)furo[3,4-b]pyridin-5(7h)-one](/img/structure/B1631751.png)